[(2,5-Dimethylphenyl)methyl](propyl)amine
Description
(2,5-Dimethylphenyl)methylamine (CAS No. 39191-09-8) is a secondary amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . The compound features a propylamine chain linked to a 2,5-dimethylbenzyl group, which confers a combination of lipophilic and electronic properties. Limited data are available on its physical properties, such as boiling point or melting point, though its structure suggests moderate polarity and solubility in organic solvents. Current applications remain speculative but may align with agrochemical or pharmaceutical intermediates, as seen in structurally related compounds .
Properties
Molecular Formula |
C12H19N |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
N-[(2,5-dimethylphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C12H19N/c1-4-7-13-9-12-8-10(2)5-6-11(12)3/h5-6,8,13H,4,7,9H2,1-3H3 |
InChI Key |
GQORVKDJWIJECM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=C(C=CC(=C1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)methylamine typically involves the alkylation of 2,5-dimethylbenzylamine with a suitable propylating agent. One common method is the reaction of 2,5-dimethylbenzylamine with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (2,5-Dimethylphenyl)methylamine may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dimethylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alkane.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like nitric acid, bromine, and sulfuric acid are used for nitration, bromination, and sulfonation, respectively.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines or alkanes.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
(2,5-Dimethylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2,5-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Substitution Patterns
- (1S)-1-(2,5-Dimethylphenyl)propylamine hydrochloride (CAS No. 1032157-06-4): This compound shares the 2,5-dimethylphenyl group but differs in the amine substitution pattern, where the propylamine is directly attached to the aromatic carbon rather than via a methylene bridge. The hydrochloride salt increases molecular weight (~213.7 g/mol) and enhances water solubility compared to the free base .
- This could reduce membrane permeability compared to the target compound .
Halogen-Substituted Analogues
[1-(2,5-Dichlorophenyl)ethyl][2-methyl-2-(morpholin-4-yl)propyl]amine :
Replacing methyl groups with chlorine atoms on the phenyl ring increases electronegativity and steric hindrance, likely enhancing binding affinity in receptor interactions. The morpholine ring further modifies solubility and metabolic stability .[(2,4-Difluorophenyl)methyl][3-(4-methylpiperidin-1-yl)propyl]amine (C₁₆H₂₄F₂N₂; MW: 282.37 g/mol):
Fluorine substituents improve lipophilicity and bioavailability, while the piperidine moiety introduces a cyclic amine, altering pharmacokinetic profiles .
Agrochemical Derivatives
- The 2,6-dimethylphenyl group in metalaxyl-M provides steric shielding absent in 2,5-dimethyl derivatives, influencing target specificity .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Potential Applications |
|---|---|---|---|---|
| (2,5-Dimethylphenyl)methylamine | C₁₂H₁₉N | 177.29 | 2,5-dimethylbenzyl, propylamine | Pharmaceutical intermediates |
| (1S)-1-(2,5-Dimethylphenyl)propylamine-HCl | C₁₁H₁₈NCl | ~213.7 | 2,5-dimethylphenyl, propylamine (HCl salt) | Agrochemical synthesis |
| [3-(Dimethylamino)propyl][1-(2,5-dimethylphenyl)ethyl]amine | C₁₅H₂₆N₂ | 234.38 | Dimethylamino, ethyl linkage | CNS-targeting agents |
| [(2,4-Difluorophenyl)methyl][3-(4-methylpiperidin-1-yl)propyl]amine | C₁₆H₂₄F₂N₂ | 282.37 | 2,4-difluorophenyl, piperidine | Bioactive molecules |
Key Findings and Implications
- Substituent Effects : Methyl groups on the phenyl ring (2,5 vs. 2,6 positions) significantly alter steric and electronic properties, impacting receptor binding and metabolic stability .
- Amine Functionality: Secondary amines (target compound) generally exhibit higher reactivity than tertiary analogues (e.g., dimethylamino derivatives), influencing synthetic utility .
Biological Activity
(2,5-Dimethylphenyl)methylamine is an organic compound notable for its unique structural features and potential biological activities. The compound's molecular structure includes a dimethyl-substituted phenyl group attached to a propylamine moiety, which contributes to its distinct chemical properties and biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant research findings.
The biological activity of (2,5-Dimethylphenyl)methylamine primarily involves its interaction with neurotransmitter receptors. It may function as an agonist or antagonist at these receptors, modulating their activity. The specific pathways and targets can vary based on the application context. Key mechanisms include:
- Neurotransmitter Modulation : The compound is implicated in the modulation of neurotransmitter systems, particularly those involving biogenic amines such as dopamine and serotonin.
- Receptor Binding : It has been shown to bind to specific receptors, influencing physiological processes such as mood regulation and cognitive function.
Biological Activity Overview
Research indicates that (2,5-Dimethylphenyl)methylamine exhibits several biological activities:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant properties by enhancing serotonergic activity.
- Neuroprotective Effects : There is evidence that this class of compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
- Antimicrobial Activity : Some derivatives have demonstrated efficacy against drug-resistant bacterial strains, indicating a potential role in antimicrobial therapy .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Properties
A study investigated the neuroprotective effects of (2,5-Dimethylphenyl)methylamine in a cellular model of oxidative stress. Results indicated significant reductions in cell death and oxidative markers when treated with the compound compared to control groups. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of related compounds against resistant strains of Staphylococcus aureus. The study found that derivatives of (2,5-Dimethylphenyl)methylamine exhibited notable inhibition zones in agar diffusion tests, highlighting their potential as novel antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
